Cas no 2171692-18-3 (4-(2-carbamoylazetidin-1-yl)butanoic acid)
4-(2-carbamoylazetidin-1-yl)butanoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-(2-carbamoylazetidin-1-yl)butanoic acid
- 2171692-18-3
- EN300-1281366
-
- Inchi: 1S/C8H14N2O3/c9-8(13)6-3-5-10(6)4-1-2-7(11)12/h6H,1-5H2,(H2,9,13)(H,11,12)
- InChI Key: VXBAPJZVEOUIDN-UHFFFAOYSA-N
- SMILES: O=C(C1CCN1CCCC(=O)O)N
Computed Properties
- Exact Mass: 186.10044231g/mol
- Monoisotopic Mass: 186.10044231g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 5
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -3.1
- Topological Polar Surface Area: 83.6Ų
4-(2-carbamoylazetidin-1-yl)butanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1281366-1.0g |
4-(2-carbamoylazetidin-1-yl)butanoic acid |
2171692-18-3 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-1281366-50mg |
4-(2-carbamoylazetidin-1-yl)butanoic acid |
2171692-18-3 | 50mg |
$827.0 | 2023-10-01 | ||
| Enamine | EN300-1281366-100mg |
4-(2-carbamoylazetidin-1-yl)butanoic acid |
2171692-18-3 | 100mg |
$867.0 | 2023-10-01 | ||
| Enamine | EN300-1281366-250mg |
4-(2-carbamoylazetidin-1-yl)butanoic acid |
2171692-18-3 | 250mg |
$906.0 | 2023-10-01 | ||
| Enamine | EN300-1281366-500mg |
4-(2-carbamoylazetidin-1-yl)butanoic acid |
2171692-18-3 | 500mg |
$946.0 | 2023-10-01 | ||
| Enamine | EN300-1281366-1000mg |
4-(2-carbamoylazetidin-1-yl)butanoic acid |
2171692-18-3 | 1000mg |
$986.0 | 2023-10-01 | ||
| Enamine | EN300-1281366-2500mg |
4-(2-carbamoylazetidin-1-yl)butanoic acid |
2171692-18-3 | 2500mg |
$1931.0 | 2023-10-01 | ||
| Enamine | EN300-1281366-5000mg |
4-(2-carbamoylazetidin-1-yl)butanoic acid |
2171692-18-3 | 5000mg |
$2858.0 | 2023-10-01 | ||
| Enamine | EN300-1281366-10000mg |
4-(2-carbamoylazetidin-1-yl)butanoic acid |
2171692-18-3 | 10000mg |
$4236.0 | 2023-10-01 |
4-(2-carbamoylazetidin-1-yl)butanoic acid Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on 4-(2-carbamoylazetidin-1-yl)butanoic acid
Recent Advances in the Study of 4-(2-carbamoylazetidin-1-yl)butanoic acid (CAS: 2171692-18-3)
The compound 4-(2-carbamoylazetidin-1-yl)butanoic acid (CAS: 2171692-18-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique azetidine ring and carbamoyl functional group, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, providing valuable insights for drug development.
One of the key areas of research has been the optimization of synthetic routes for 4-(2-carbamoylazetidin-1-yl)butanoic acid. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel, high-yield synthesis method that improves the scalability and purity of the compound. This advancement is critical for facilitating further preclinical and clinical studies, as it ensures a reliable supply of the compound for research purposes.
Pharmacological investigations have revealed that 4-(2-carbamoylazetidin-1-yl)butanoic acid exhibits potent activity as a modulator of specific biological targets. For instance, recent in vitro and in vivo studies have demonstrated its efficacy in inhibiting enzymes involved in inflammatory pathways, suggesting potential applications in treating chronic inflammatory diseases. Additionally, its ability to cross the blood-brain barrier has sparked interest in its use for neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Mechanistic studies have further elucidated the compound's mode of action. Research published in Nature Chemical Biology (2024) identified that 4-(2-carbamoylazetidin-1-yl)butanoic acid interacts with a specific protein target, leading to downstream effects that modulate cellular signaling pathways. This finding not only enhances our understanding of the compound's therapeutic potential but also opens new avenues for the design of derivatives with improved efficacy and safety profiles.
In conclusion, the recent advancements in the study of 4-(2-carbamoylazetidin-1-yl)butanoic acid (CAS: 2171692-18-3) highlight its significant potential in drug discovery and development. The improved synthetic methods, coupled with a deeper understanding of its pharmacological and mechanistic properties, position this compound as a promising candidate for further research. Future studies should focus on exploring its therapeutic applications in greater detail, as well as optimizing its chemical structure to enhance its drug-like properties.
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